

# Biological Activity of 5-Oxothiomorpholine-3-Carboxylic Acid: A Technical Overview

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## Compound of Interest

Compound Name: 5-oxothiomorpholine-3-carboxylic Acid

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## Abstract

**5-Oxothiomorpholine-3-carboxylic acid** is a heterocyclic compound with a thiomorpholine core structure.[1] Literature suggests its potential as a lactam antibiotic that functions by inhibiting bacterial protein synthesis, positioning it as a compound of interest in the development of new antibacterial agents.[2][3] This technical guide synthesizes the current understanding of its biological activity, outlines standard experimental protocols for its evaluation, and provides a framework for future research. While the compound is noted for its antibiotic potential, detailed quantitative data on its efficacy and a precise mechanism of action are not extensively documented in publicly available literature.

## Introduction

**5-Oxothiomorpholine-3-carboxylic acid**, also known by its CAS number 14226-97-2, is a derivative of thiomorpholine.[1][4] Its structure, featuring a lactam ring and a carboxylic acid moiety, suggests potential for biological activity and utility in synthetic chemistry.[2] It has been identified as an analogue of penicillin, with suggestions of a higher affinity for bacterial ribosomes, although empirical data to support this claim is limited.[2] This document aims to provide a detailed account of its known biological properties and the methodologies required to further elucidate its therapeutic potential.

## Physicochemical Properties

A summary of the key physicochemical properties of **5-oxothiomorpholine-3-carboxylic acid** is presented in Table 1. This data is essential for its handling, formulation, and interpretation of biological assays.

Property	Value	Source
IUPAC Name	5-oxothiomorpholine-3-carboxylic acid	[4]
CAS Number	14226-97-2	[1][4]
Molecular Formula	C5H7NO3S	[1][4]
Molecular Weight	161.18 g/mol	[1][4]
Canonical SMILES	<chem>C1C(NC(=O)CS1)C(=O)O</chem>	[4]
InChI Key	ZCITVSIKDJSWSS-UHFFFAOYSA-N	[4]
Appearance	Solid (predicted)	
LogP	-0.4	[4]

## Biological Activity and Mechanism of Action

**5-Oxothiomorpholine-3-carboxylic acid** is primarily described as a lactam antibiotic.[2] The proposed mechanism of action is the inhibition of bacterial protein synthesis through binding to ribosomes.[2][3] This mode of action is common to several classes of established antibiotics. However, specific details regarding its interaction with the ribosome, such as the binding site on the 30S or 50S subunit and the specific stage of protein synthesis that is inhibited (initiation, elongation, or termination), are not currently detailed in the available literature.

Interaction studies are suggested to be focused on its binding affinity to ribosomal sites to elucidate the precise mechanism of protein synthesis inhibition.[2] Furthermore, it has been mentioned as a potential biomarker for certain diseases due to its accumulation in abnormal proteins, though the underlying mechanisms for this are yet to be explored.[2]

## Experimental Protocols

To quantitatively assess the biological activity of **5-oxothiomorpholine-3-carboxylic acid**, standardized experimental protocols are necessary. The following sections detail the methodologies for determining its antibacterial efficacy and for verifying its proposed mechanism of action.

### Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.<sup>[5]</sup> This is a fundamental assay for quantifying antibacterial potency.

Principle: A serial dilution of the test compound is prepared and incubated with a standardized inoculum of a target bacterium. The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.<sup>[6]</sup>

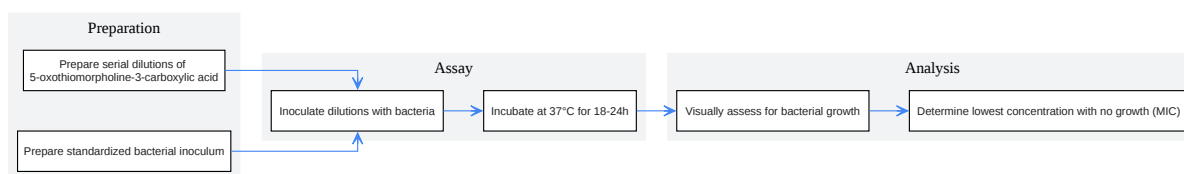
Materials:

- **5-Oxothiomorpholine-3-carboxylic acid**
- Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (MHA)<sup>[1]</sup>
- Target bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Sterile 96-well microtiter plates or petri dishes
- Spectrophotometer (for inoculum standardization)
- Incubator

Procedure (Broth Microdilution Method):

- **Inoculum Preparation:** A pure culture of the target bacterium is grown in MHB to the mid-logarithmic phase. The culture is then diluted to a standardized concentration, typically  $5 \times 10^5$  colony-forming units (CFU)/mL.<sup>[2]</sup>

- Serial Dilution: A two-fold serial dilution of **5-oxothiomorpholine-3-carboxylic acid** is prepared in MHB directly in a 96-well microtiter plate.
- Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
- Controls: Positive (bacteria and broth, no compound) and negative (broth only) controls are included.
- Incubation: The plate is incubated at 35-37°C for 16-20 hours.
- Reading Results: The MIC is read as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).<sup>[1]</sup>



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Workflow for determining Minimum Inhibitory Concentration (MIC).

## Ribosome Binding Assay

To confirm the proposed mechanism of action, a ribosome binding assay can be performed to determine if **5-oxothiomorpholine-3-carboxylic acid** directly interacts with bacterial ribosomes.

Principle: This assay measures the binding of a labeled ligand (in this case, a radiolabeled or fluorescently tagged version of the compound or a known ribosome-binding antibiotic) to

isolated ribosomes. The displacement of the labeled ligand by the unlabeled test compound indicates competitive binding.

Materials:

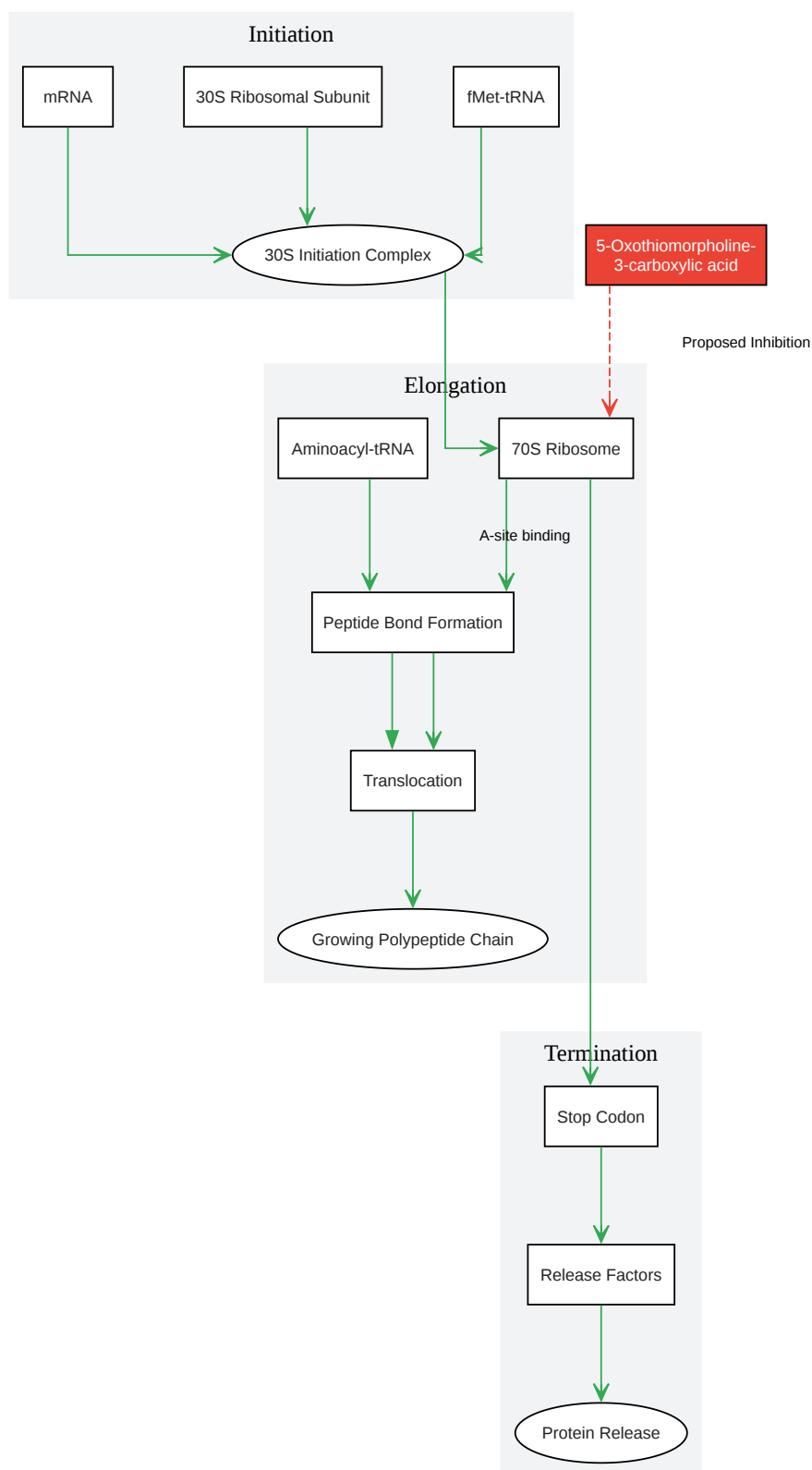
- **5-Oxothiomorpholine-3-carboxylic acid**
- Isolated bacterial 70S ribosomes (and/or 30S and 50S subunits)
- Labeled ribosome-binding antibiotic (e.g., [3H]-erythromycin or a fluorescent derivative)
- Binding buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, KCl, DTT)
- Filtration apparatus with glass fiber filters
- Scintillation counter or fluorescence plate reader

Procedure (Competitive Binding Assay):

- **Reaction Mixture Preparation:** A reaction mixture is prepared containing isolated ribosomes, the labeled antibiotic, and varying concentrations of **5-oxothiomorpholine-3-carboxylic acid** in the binding buffer.
- **Incubation:** The mixture is incubated to allow binding to reach equilibrium.
- **Filtration:** The reaction mixture is rapidly filtered through a glass fiber filter. Ribosomes and any bound ligands are retained on the filter, while unbound ligands pass through.
- **Washing:** The filters are washed with cold binding buffer to remove non-specifically bound ligand.
- **Quantification:** The amount of labeled ligand retained on the filter is quantified using a scintillation counter (for radiolabels) or a fluorescence reader.
- **Data Analysis:** A decrease in the signal from the labeled ligand with increasing concentrations of **5-oxothiomorpholine-3-carboxylic acid** indicates competitive binding. The data can be used to calculate the binding affinity (e.g., K<sub>i</sub> or IC<sub>50</sub>).

## Proposed Signaling Pathway Inhibition

While the specific signaling pathways affected by **5-oxothiomorpholine-3-carboxylic acid** are not known, its proposed mechanism of inhibiting protein synthesis would have profound effects on virtually all bacterial cellular processes. The following diagram illustrates the general process of bacterial protein synthesis, which is the putative target of this compound.



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